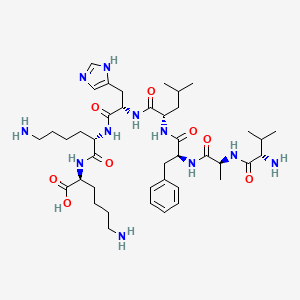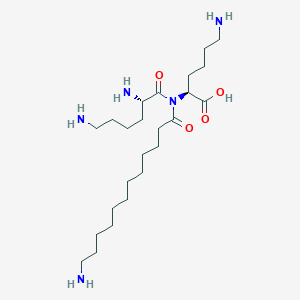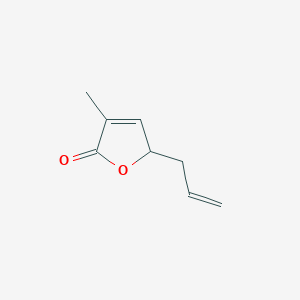
2(5H)-Furanone, 3-methyl-5-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with malonic acid in the presence of a base can lead to the formation of the desired furanone.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction temperatures are often employed to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 3-methyl-5-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The allyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuran or tetrahydrofuran derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
2(5H)-Furanone, 3-methyl-5-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of flavor and fragrance compounds, as well as in the production of pharmaceuticals.
作用機序
The mechanism of action of 2(5H)-Furanone, 3-methyl-5-(2-propenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The furanone ring can interact with active sites of enzymes, leading to changes in their activity. Additionally, the allyl group can undergo metabolic transformations, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
2(5H)-Furanone, 3-methyl-4-(2-propenyl)-: Similar structure but with the allyl group at the 4-position.
2(5H)-Furanone, 3-methyl-5-(1-propenyl)-: Similar structure but with a different position of the double bond in the allyl group.
2(5H)-Furanone, 3-ethyl-5-(2-propenyl)-: Similar structure but with an ethyl group instead of a methyl group at the 3-position.
Uniqueness
2(5H)-Furanone, 3-methyl-5-(2-propenyl)- is unique due to the specific positioning of the methyl and allyl groups, which imparts distinct chemical properties and reactivity. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
646504-95-2 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
4-methyl-2-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O2/c1-3-4-7-5-6(2)8(9)10-7/h3,5,7H,1,4H2,2H3 |
InChIキー |
FVQKQIVHXIAUBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(OC1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


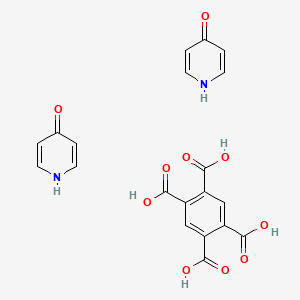
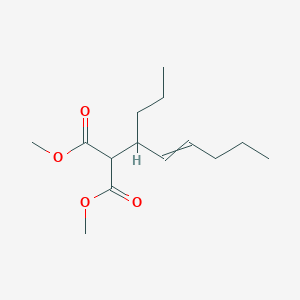
![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
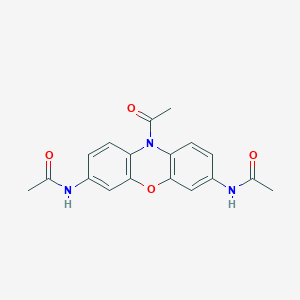
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)

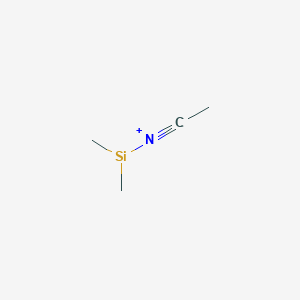
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
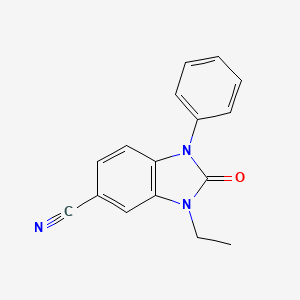
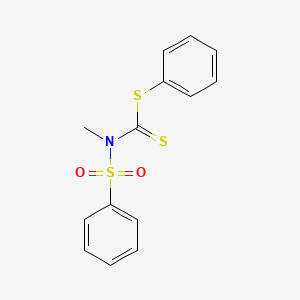
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
